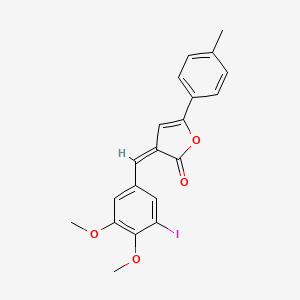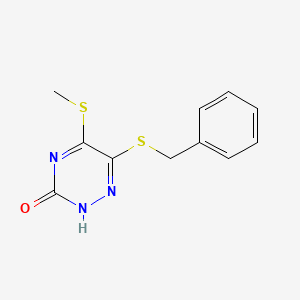![molecular formula C12H11NO4S2 B5230537 4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the anthranilic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and naproxen. Mefenamic acid has been widely used in both clinical and laboratory settings due to its potent anti-inflammatory and analgesic properties.
作用机制
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and pain sensation. By inhibiting COX, mefenamic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, mefenamic acid has also been shown to reduce the expression of matrix metalloproteinases, which are enzymes that are involved in tissue remodeling and repair.
实验室实验的优点和局限性
One of the main advantages of using mefenamic acid in laboratory experiments is its potent anti-inflammatory and analgesic properties. It can be used to study the mechanisms of inflammation and pain, which are important in several disease processes. However, one limitation of using mefenamic acid is its potential to interfere with other cellular processes due to its non-specific inhibition of COX.
未来方向
There are several future directions for the study of mefenamic acid. One potential area of research is the development of mefenamic acid derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of mefenamic acid as a potential cancer therapy. Further studies are needed to elucidate the mechanisms of action of mefenamic acid in cancer cells and to determine its efficacy in vivo. Finally, mefenamic acid can also be studied for its potential use in the treatment of other conditions such as neurodegenerative diseases and autoimmune disorders.
合成方法
The synthesis of mefenamic acid involves several steps starting from 2-chlorobenzoic acid. The first step involves the conversion of 2-chlorobenzoic acid to 2-methylbenzoic acid through a Friedel-Crafts reaction. The resulting 2-methylbenzoic acid is then reacted with thionyl chloride to yield 2-methylbenzoyl chloride. The next step involves the reaction of 2-methylbenzoyl chloride with thiophene to yield 4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid.
科学研究应用
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat a variety of conditions such as menstrual cramps, arthritis, and dental pain. In addition, mefenamic acid has also been studied for its potential use in cancer treatment. Studies have shown that mefenamic acid can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
4-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-8-4-2-3-5-10(8)13-19(16,17)9-6-11(12(14)15)18-7-9/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIJBRZWOWPHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)

![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)

![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)


